![molecular formula C14H21N3O3S B4440417 3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4440417.png)
3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide
Overview
Description
3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide, also known as PSB-1115, is a chemical compound that has shown potential in scientific research applications.
Mechanism of Action
3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide works by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and is involved in tumor growth and survival. By inhibiting CAIX, 3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide can reduce the growth and survival of cancer cells. 3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide has also been shown to inhibit the activity of other carbonic anhydrase isoforms, which may contribute to its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of many diseases, including cancer, Alzheimer's, and Parkinson's. 3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide has also been shown to induce apoptosis in cancer cells, which can reduce tumor growth and survival. In addition, 3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide has been shown to protect neurons from oxidative stress, which is a common feature of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide in lab experiments is its specificity for CAIX. This allows researchers to study the effects of inhibiting CAIX without affecting other carbonic anhydrase isoforms. However, one limitation of using 3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide is its potential toxicity. 3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide has been shown to cause liver damage in some animal models, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide. One area of focus is the development of more potent and selective CAIX inhibitors. Another area of focus is the use of 3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. 3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide may also have potential in treating other diseases, such as autoimmune disorders or metabolic disorders, which involve carbonic anhydrase activity. Overall, 3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide shows promise as a potential therapeutic agent for a variety of diseases and conditions.
Scientific Research Applications
3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide has been studied for its potential in treating various diseases and conditions. One study found that 3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Another study found that 3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide can inhibit the growth of cancer cells by inducing apoptosis. 3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide has also been studied for its potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-(propylsulfamoyl)-4-pyrrolidin-1-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-2-7-16-21(19,20)13-10-11(14(15)18)5-6-12(13)17-8-3-4-9-17/h5-6,10,16H,2-4,7-9H2,1H3,(H2,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDSJOLZGYYOJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)N)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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